(2-ethyl-5-methyltriazol-4-yl)methyl (3S)-3-(aminomethyl)-5-methylhexanoate
Description
(2-ethyl-5-methyltriazol-4-yl)methyl (3S)-3-(aminomethyl)-5-methylhexanoate is a synthetic organic compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of both a triazole ring and a hexanoate ester group, which may impart unique chemical and biological properties.
Properties
IUPAC Name |
(2-ethyl-5-methyltriazol-4-yl)methyl (3S)-3-(aminomethyl)-5-methylhexanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N4O2/c1-5-18-16-11(4)13(17-18)9-20-14(19)7-12(8-15)6-10(2)3/h10,12H,5-9,15H2,1-4H3/t12-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKLQLDQEMPALOV-LBPRGKRZSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1N=C(C(=N1)COC(=O)CC(CC(C)C)CN)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1N=C(C(=N1)COC(=O)C[C@H](CC(C)C)CN)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-ethyl-5-methyltriazol-4-yl)methyl (3S)-3-(aminomethyl)-5-methylhexanoate typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving an appropriate precursor such as an azide and an alkyne under copper-catalyzed conditions (CuAAC reaction).
Esterification: The triazole derivative is then subjected to esterification with (3S)-3-(aminomethyl)-5-methylhexanoic acid under acidic conditions to form the desired ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to achieve high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the triazole ring or the alkyl side chains.
Reduction: Reduction reactions could target the ester group, converting it to an alcohol.
Substitution: Nucleophilic or electrophilic substitution reactions may occur at the triazole ring or the ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) may be used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield triazole N-oxides, while reduction could produce alcohol derivatives.
Scientific Research Applications
Chemistry
In chemistry, (2-ethyl-5-methyltriazol-4-yl)methyl (3S)-3-(aminomethyl)-5-methylhexanoate may be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology
In biological research, this compound could be investigated for its potential as a bioactive molecule, possibly exhibiting antimicrobial, antifungal, or anticancer properties due to the presence of the triazole ring.
Medicine
In medicine, derivatives of triazoles are often explored for their pharmacological activities. This compound might be studied for its potential therapeutic applications, such as enzyme inhibition or receptor modulation.
Industry
In industrial applications, the compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical structure.
Mechanism of Action
The mechanism of action of (2-ethyl-5-methyltriazol-4-yl)methyl (3S)-3-(aminomethyl)-5-methylhexanoate would depend on its specific interactions with biological targets. The triazole ring may interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The ester group could also play a role in the compound’s bioavailability and distribution within biological systems.
Comparison with Similar Compounds
Similar Compounds
- (2-ethyl-5-methyltriazol-4-yl)methyl (3S)-3-(aminomethyl)-5-methylpentanoate
- (2-ethyl-5-methyltriazol-4-yl)methyl (3S)-3-(aminomethyl)-5-methylbutanoate
Uniqueness
Compared to similar compounds, (2-ethyl-5-methyltriazol-4-yl)methyl (3S)-3-(aminomethyl)-5-methylhexanoate may exhibit unique properties due to the specific length and branching of its alkyl side chain
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
